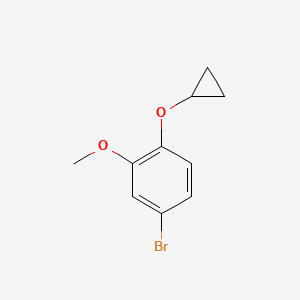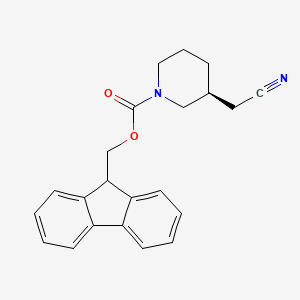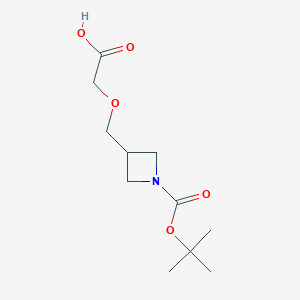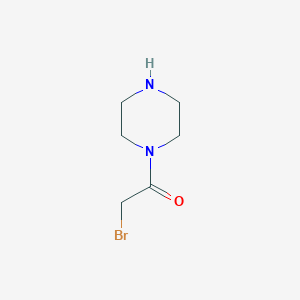![molecular formula C16H12F6N6O2 B15298157 1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including trifluoromethyl, pyridinyl, oxadiazolyl, and pyrazole moieties. This compound is of significant interest in medicinal chemistry and agrochemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide involves multiple steps, starting from readily available precursors. A practical method for synthesizing functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been developed, which includes the following steps :
Formation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and 1,3-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving nitrile oxides and hydrazides.
Coupling Reactions: The final coupling of the synthesized intermediates is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Material Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole and pyrazole rings can form hydrogen bonds and π-π interactions with proteins, affecting their function and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A simpler analog with similar trifluoromethyl and pyrazole functionalities.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with the trifluoromethyl group at a different position.
2-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group on a pyridine ring, similar to the pyridinyl moiety in the target compound.
Uniqueness
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and oxadiazole groups enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H12F6N6O2 |
|---|---|
Molekulargewicht |
434.30 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethyl)-N-[(1S)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl]ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12F6N6O2/c1-7(24-13(29)9-6-11(16(20,21)22)26-28(9)2)14-25-12(27-30-14)8-3-4-23-10(5-8)15(17,18)19/h3-7H,1-2H3,(H,24,29)/t7-/m0/s1 |
InChI-Schlüssel |
SFSLHKNGLMRBTO-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=NC(=NO1)C2=CC(=NC=C2)C(F)(F)F)NC(=O)C3=CC(=NN3C)C(F)(F)F |
Kanonische SMILES |
CC(C1=NC(=NO1)C2=CC(=NC=C2)C(F)(F)F)NC(=O)C3=CC(=NN3C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)

![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)





![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)


